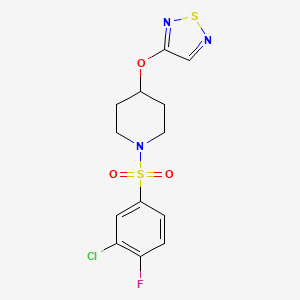

1-Boc-4-(4-chloro-2-fluorophenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

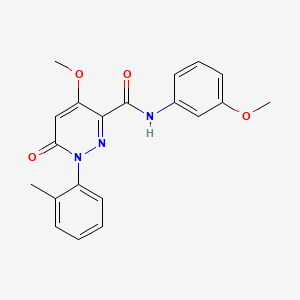

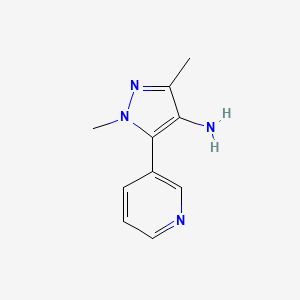

1-Boc-4-(4-chloro-2-fluorophenyl)piperazine, also known as tert-butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate, is a useful research chemical . It has a molecular weight of 314.78 and a molecular formula of C15H20ClFN2O2 .

Synthesis Analysis

The synthesis of piperazine derivatives, such as this compound, has been a subject of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method reported by Chamakuri et al. involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 314.79 and a molecular formula of C15H20ClFN2O2 . The compound is stored at a temperature of +4°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- Practical Synthesis: A practical and scalable preparation of 1-(7-fluoronaphthalen-1-yl)-piperazine hydrochloride, employing a palladium-catalyzed Buchwald–Hartwig cross-coupling reaction between 1-Boc-piperazine and 1-bromo-7-fluoronaphthalene, followed by piperazine deprotection with HCl gas. This method yields the target molecule with excellent purity and low palladium content, proving useful for multigram production (Magano et al., 2008).

Biological and Pharmacological Research

- Antipsychotic Potential: BMY 7378, a compound similar in structure, acts as a selective antagonist of the D subtype of α1-adrenoceptors and has high affinity for rat aorta alpha 1-adrenoceptor. This indicates its potential as an antipsychotic drug (Goetz et al., 1995).

- Antifungal Applications: Novel N-(fluorophenyl)piperazine derivatives of phenylboronic compounds, including benzoxaboroles, exhibit significant antifungal activity. This highlights the compound's potential in developing new antifungal agents (Borys et al., 2019).

Diagnostic and Imaging Research

- PET Imaging Studies: [18F]p-MPPF, a compound structurally related to 1-Boc-4-(4-chloro-2-fluorophenyl)piperazine, is used as a 5-HT1A antagonist for studying serotonergic neurotransmission with positron emission tomography (PET). It highlights the use of such compounds in neuroimaging and diagnostic studies (Plenevaux et al., 2000).

Drug Synthesis and Analysis

- Synthesis of Derivatives: The synthesis of a (piperazin-1-ylmethyl)biaryl library via microwave-mediated Suzuki–Miyaura cross-couplings demonstrates the compound's role in creating a diverse array of biaryl structures, useful in various pharmaceutical applications (Spencer et al., 2011).

Miscellaneous Applications

- Green Synthesis and Antitumor Activity: A novel series of 3-[4-bi-(4-fluorophenyl)methylpiperazinyl]-4-amino-5-thione-1,2,4-triazole Schiff bases, synthesized using microwave irradiation, showed substantial antitumor activity, indicating the compound's potential in cancer research (Ding et al., 2016).

Propiedades

IUPAC Name |

tert-butyl 4-(4-chloro-2-fluorophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClFN2O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(16)10-12(13)17/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUHDAKKEDREMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2754592.png)

![2-{3-[2-ethyl-4-oxo-3(4H)-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2754595.png)

![N-[2-(1H-indol-3-yl)ethyl]-N''-[[3-(4-methoxyphenyl)sulfonyl-2-oxazolidinyl]methyl]oxamide](/img/structure/B2754597.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2754608.png)

![{[(2S)-1,4-dioxan-2-yl]methyl}(methyl)amine hydrochloride](/img/structure/B2754610.png)

![2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2754611.png)